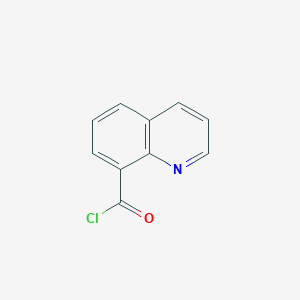

Quinoline-8-carbonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

quinoline-8-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO/c11-10(13)8-5-1-3-7-4-2-6-12-9(7)8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLZCPFISUMNHDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)Cl)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90563371 | |

| Record name | Quinoline-8-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100517-41-7 | |

| Record name | Quinoline-8-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Quinoline-8-carbonyl Chloride: A Technical Guide to Its Chemical Properties and Reactivity

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline-8-carbonyl chloride is a pivotal reagent in synthetic and medicinal chemistry, primarily utilized as an acylating agent for the introduction of the quinoline-8-carboxamide moiety. This functional group is a key component in a variety of biologically active compounds and serves as a versatile directing group in organic synthesis. This guide provides a comprehensive overview of the chemical properties, core reactivity, and practical applications of quinoline-8-carbonyl chloride. It delves into the mechanistic principles governing its reactions, offers detailed experimental protocols, and outlines essential safety and handling procedures to ensure its effective and safe utilization in a laboratory setting.

Introduction

The quinoline scaffold is a privileged structure in drug discovery, appearing in a wide array of natural products and synthetic pharmaceuticals with diverse therapeutic applications, including antimalarial, anticancer, antibacterial, and anti-inflammatory agents[1][2][3][4]. Quinoline-8-carbonyl chloride, as a derivative, provides a direct and efficient route to functionalize molecules with the quinoline-8-carboxamide group. The reactivity of its acyl chloride functional group, coupled with the unique electronic and steric properties of the quinoline ring system, makes it a subject of significant interest for chemists engaged in the design and synthesis of novel bioactive compounds. Understanding the nuances of its chemical behavior is paramount for its successful application in complex synthetic pathways.

Physicochemical Properties

A summary of the key physicochemical properties of quinoline-8-carbonyl chloride is presented below. These properties are essential for its handling, reaction setup, and purification.

| Property | Value | Source |

| Chemical Formula | C₁₀H₆ClNO | [5] |

| Molecular Weight | 191.62 g/mol | [5] |

| CAS Number | 100517-41-7 | [5] |

| Appearance | Solid | |

| Melting Point | 128.0 to 132.0 °C | |

| Boiling Point | 306 °C (Predicted) | |

| Solubility | Soluble in Toluene |

Core Reactivity Profile

The reactivity of quinoline-8-carbonyl chloride is dominated by the electrophilic nature of the carbonyl carbon, making it highly susceptible to nucleophilic acyl substitution[6]. The chloride ion is an excellent leaving group, facilitating reactions with a wide range of nucleophiles.

Mechanism of Nucleophilic Acyl Substitution

The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This is followed by the elimination of the chloride ion to regenerate the carbonyl group, resulting in the acylated nucleophile.

Caption: General mechanism of nucleophilic acyl substitution on quinoline-8-carbonyl chloride.

Reactions with Nucleophiles

-

Amines: Quinoline-8-carbonyl chloride reacts readily with primary and secondary amines to form the corresponding stable N-substituted quinoline-8-carboxamides. This is one of its most common and significant applications, as the resulting amide functionality is prevalent in many bioactive molecules[7][8]. The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct.

-

Alcohols and Phenols: The reaction with alcohols or phenols yields quinoline-8-carboxylates (esters). This reaction may require a base catalyst, such as pyridine or triethylamine, to proceed efficiently[6].

-

Water (Hydrolysis): As an acyl chloride, it is highly sensitive to moisture and will readily hydrolyze to form the corresponding quinoline-8-carboxylic acid[6]. This underscores the importance of handling the reagent under anhydrous conditions to prevent its degradation[9][10]. Studies have shown that carbonyl chloride-based agents generally exhibit low stability in aqueous environments, with significant degradation observed in a short period.[9]

Influence of the Quinoline Ring

The quinoline ring system influences the reactivity of the acyl chloride group through electronic effects. The electron-withdrawing nature of the heterocyclic ring can increase the electrophilicity of the carbonyl carbon, enhancing its reactivity towards nucleophiles.

Applications in Research and Drug Development

The primary application of quinoline-8-carbonyl chloride is as a building block for the synthesis of complex organic molecules.

-

Synthesis of Bioactive Amides: Many quinoline-based compounds with demonstrated biological activities, such as antitubercular and antimicrobial agents, feature a carboxamide linkage at the 8-position[8][11]. Quinoline-8-carbonyl chloride provides a direct precursor for the synthesis of these derivatives.

-

Directing Group in C-H Activation: The resulting quinoline-8-carboxamide moiety can act as an effective directing group in transition-metal-catalyzed C-H activation/functionalization reactions, enabling the selective modification of otherwise unreactive C-H bonds[12].

Experimental Protocol: Synthesis of N-benzylquinoline-8-carboxamide

This protocol provides a representative procedure for the synthesis of a quinoline-8-carboxamide derivative, a common application of the title compound.

Materials

-

Quinoline-8-carbonyl chloride

-

Benzylamine

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

-

Magnetic stirrer and stir bar

-

Ice bath

Step-by-Step Methodology

Caption: Workflow for the synthesis of N-benzylquinoline-8-carboxamide.

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve quinoline-8-carbonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Reagents: To the stirred solution, add benzylamine (1.0 eq) followed by the dropwise addition of triethylamine (1.1 eq).

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography or recrystallization to yield the pure N-benzylquinoline-8-carboxamide.

-

Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry).

Safety, Handling, and Storage

-

Hazards: Quinoline-8-carbonyl chloride is a corrosive substance that can cause severe skin burns and eye damage. It is harmful if swallowed or in contact with skin[13][14]. It is also suspected of causing genetic defects and may cause cancer[13][14].

-

Precautions: Always handle this reagent inside a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves[14][15]. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place[10][15]. It is moisture-sensitive and should be stored under an inert gas to prevent hydrolysis.

Conclusion

Quinoline-8-carbonyl chloride is a highly reactive and valuable chemical intermediate. Its ability to readily undergo nucleophilic acyl substitution makes it an indispensable tool for introducing the quinoline-8-carboxamide moiety into a wide range of molecular architectures. A thorough understanding of its reactivity, coupled with strict adherence to anhydrous reaction conditions and appropriate safety protocols, is essential for leveraging its full synthetic potential in the pursuit of novel therapeutics and functional organic materials.

References

-

Hofmanova, T., et al. (n.d.). Stability of pyridine-, isoquinoline-, and quinoline-based... ResearchGate. Available at: [Link]

-

Struchem. (2023, January 31). Safety data sheet: Quinoline. Available at: [Link]

-

SciSpace. (n.d.). Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. Available at: [Link]

-

ACS Publications. (2023, October 17). Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities. ACS Omega. Available at: [Link]

-

PMC. (2023, March 9). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Available at: [Link]

-

IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. Available at: [Link]

-

PubChem. (n.d.). 8-Quinolinesulfonyl chloride. Available at: [Link]

-

MDPI. (2000, December 18). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Available at: [Link]

-

RSC Publishing. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Available at: [Link]

-

Chemistry Steps. (2020, February 21). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Available at: [Link]

-

Chemos GmbH & Co.KG. (2019, April 11). Safety Data Sheet: quinoline. Available at: [Link]

-

JPR. (2022, July 15). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Available at: [Link]

-

ResearchGate. (2025, August 5). Rhodium(I) carbonyl complexes of quinoline carboxylic acid: Synthesis, reactivity and catalytic carbonylation reaction. Available at: [Link]

-

IJCSPUB. (2025, July 19). The Chemistry and Applications of Quinoline: A Comprehensive Review. Available at: [Link]

-

IJFMR. (2025, November 15). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Available at: [Link]

-

PubMed. (2021, April 15). Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. Available at: [Link]

Sources

- 1. jddtonline.info [jddtonline.info]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. ijfmr.com [ijfmr.com]

- 4. Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. quinoline-8-carbonyl chloride | 100517-41-7 [chemicalbook.com]

- 6. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 7. scispace.com [scispace.com]

- 8. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. CAS No. 1332529-01-7 Specifications | Ambeed [ambeed.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. fr.cpachem.com [fr.cpachem.com]

- 14. chemos.de [chemos.de]

- 15. fishersci.com [fishersci.com]

Quinoline-8-carbonyl chloride CAS number and supplier information

Strategic Building Block for Medicinal Chemistry & Chiral Resolution

Executive Summary

Quinoline-8-carbonyl chloride (CAS 100517-41-7) is a high-value heterocyclic electrophile used primarily as a scaffold in medicinal chemistry and as a specialized derivatizing agent in analytical chemistry.[1][2] Structurally, it consists of a quinoline ring substituted at the C8 position with a highly reactive chlorocarbonyl group. This specific substitution pattern allows for the formation of bidentate ligands and sterically constrained amides, making it a critical intermediate in the synthesis of metallodrugs, antiviral agents, and chiral resolving agents for chromatography.

This guide provides a rigorous technical analysis of the compound's physicochemical properties, synthesis logic, handling protocols, and supply chain intelligence, tailored for drug development professionals.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

Table 1: Technical Specifications

| Property | Data | Note |

| Chemical Name | Quinoline-8-carbonyl chloride | |

| CAS Number | 100517-41-7 | Primary identifier |

| Molecular Formula | C₁₀H₆ClNO | |

| Molecular Weight | 191.61 g/mol | |

| Appearance | Off-white to pale yellow solid | Darkens upon moisture exposure |

| Solubility | Soluble in DCM, THF, CHCl₃ | Reacts violently with water/alcohols |

| Precursor | Quinoline-8-carboxylic acid (CAS 86-59-9) | |

| Storage | < 4°C, Inert Atmosphere (Argon/N₂) | Extremely moisture sensitive |

Synthesis & Production Logic

Mechanistic Pathway

The synthesis of Quinoline-8-carbonyl chloride typically proceeds via the chlorination of Quinoline-8-carboxylic acid. While Thionyl Chloride (

Figure 1: Synthesis Mechanism via Oxalyl Chloride

Caption: Activation of the carboxylic acid via in-situ generated Vilsmeier-like chloroiminium species, followed by conversion to the acid chloride with gas evolution driving the equilibrium.

Experimental Protocol: Laboratory Scale Preparation

Context: This protocol ensures high purity by avoiding thermal degradation associated with refluxing thionyl chloride.

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and an argon inlet.

-

Suspension: Charge the RBF with Quinoline-8-carboxylic acid (1.0 eq) and suspend in anhydrous Dichloromethane (DCM) (0.2 M concentration).

-

Activation: Add Dimethylformamide (DMF) (2-3 drops) as a catalyst.

-

Chlorination: Cool the mixture to 0°C. Dropwise add Oxalyl Chloride (1.5 eq) over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Evolution of gas (

) indicates reaction progress. -

Workup: Once the solid dissolves and gas evolution ceases, concentrate the solution in vacuo strictly under anhydrous conditions.

-

Result: The residue is the crude acid chloride (usually an off-white solid/hydrochloride salt), which should be used immediately for the next step without purification to prevent hydrolysis.

Applications in Drug Discovery & Analysis[11]

Chiral Derivatizing Reagent (CDR)

Quinoline-8-carbonyl chloride is utilized to resolve complex chiral amines. When coupled with a racemic amine, the quinoline moiety acts as a bulky, rigid fluorophore. This creates diastereomers that are easily separable via HPLC and detectable via fluorescence, significantly lowering the limit of detection (LOD) compared to UV detection.

Metallodrug Ligand Synthesis

The 8-position substitution allows the carbonyl oxygen and the quinoline nitrogen to form a stable 5-membered chelate ring with transition metals (Cu, Zn, Ru). This "N,O-bidentate" character is exploited in the design of:

-

Anticancer Organometallics: Ruthenium-quinoline complexes.

-

Fluorescent Sensors: For detecting metal ions in biological systems.

Figure 2: Derivatization Workflow for Chiral Resolution

Caption: Workflow for converting enantiomers into separable diastereomers using Quinoline-8-carbonyl chloride as a resolving agent.

Handling, Safety, and Stability (E-E-A-T)

Critical Hazards

-

Corrosivity: Causes severe skin burns and eye damage (H314).[3]

-

Hydrolysis: Reacts violently with water to release Hydrogen Chloride (HCl) gas and regenerate Quinoline-8-carboxylic acid.

-

Lachrymator: Vapors are irritating to the respiratory tract.

Storage Protocol

-

Container: Store in a tightly sealed vial with a PTFE-lined cap.

-

Environment: Store inside a desiccator or a glovebox under Argon.

-

Temperature: Refrigeration (2-8°C) is recommended to slow decomposition.

-

Visual Check: If the solid turns from off-white to bright yellow/orange or becomes sticky, significant hydrolysis has occurred.

Supplier Information & Sourcing

Due to its sensitivity, this compound is often "Made to Order" or stocked in small quantities (1g, 5g) by specialized building block suppliers rather than bulk commodity vendors.

Table 2: Supplier Landscape

| Supplier Category | Representative Vendors | Purity Grade | Typical Pack Size |

| Specialty Research | Matrix Scientific, Atlantic Research Chemicals | 95-97% | 1g - 25g |

| Catalog Aggregators | Alichem, Fluorochem | 95% | 1g - 10g |

| Custom Synthesis | Enamine, WuXi AppTec | >98% | Kg scale (Custom) |

Note: Always verify the Certificate of Analysis (CoA) for "Hydrolyzable Chlorine" content to ensure the acyl chloride has not degraded to the acid.

References

-

Bhushan, R., & Tanwar, S. (2009). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation. Chromatographia. Retrieved from [Link]

-

Dutta, P., et al. (2010).[4] Rhodium(I) carbonyl complexes of quinoline carboxylic acid: Synthesis, reactivity and catalytic carbonylation reaction. Journal of Organometallic Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13637130, Quinoline-8-carbonyl chloride. Retrieved from [Link]

Sources

Spectroscopic data (NMR, IR, MS) of Quinoline-8-carbonyl chloride

The spectroscopic characterization of reactive intermediates is the cornerstone of robust synthetic methodology. As a Senior Application Scientist, I approach the analysis of Quinoline-8-carbonyl chloride (8-QCC) not merely as a routine analytical task, but as a dynamic evaluation of molecular integrity. 8-QCC is a highly electrophilic building block, pivotal in the synthesis of chiral derivatizing agents[1], targeted BODIPY fluorophores[2], and various pharmaceutical modulators. However, its dual nature—comprising a basic quinoline nitrogen and a moisture-sensitive acyl chloride—demands rigorous anhydrous handling and precise spectroscopic interpretation.

This whitepaper provides an in-depth technical breakdown of the synthesis, isolation, and multimodal spectroscopic validation (NMR, IR, MS) of Quinoline-8-carbonyl chloride.

Chemical Identity & Physicochemical Properties

Before diving into spectral interpretation, it is critical to establish the baseline physical parameters of the target molecule. 8-QCC is typically synthesized from its corresponding carboxylic acid[3] and is isolated as a moisture-sensitive solid.

Table 1: Physicochemical Profile of Quinoline-8-carbonyl chloride

| Property | Value | Diagnostic Relevance |

| CAS Number | 100517-41-7[4] | Unique identifier for the acyl chloride derivative. |

| Molecular Formula | C₁₀H₆ClNO | Defines the isotopic mass distribution (³⁵Cl / ³⁷Cl). |

| Molecular Weight | 191.61 g/mol | Target mass for low-resolution MS validation. |

| Appearance | Tan / Off-white solid | Color shifts (e.g., to dark brown) indicate degradation or hydrolysis. |

| Precursor | 8-Quinolinecarboxylic acid | CAS 86-59-9; starting material for chlorination[3]. |

Synthetic Methodology & Self-Validating Protocol

The conversion of 8-quinolinecarboxylic acid to 8-QCC must be driven to completion while avoiding the formation of unreactive anhydrides. The following protocol utilizes a self-validating feedback loop to ensure product integrity.

Protocol: Anhydrous Synthesis and Isolation of 8-QCC

-

Preparation & Purging: Dry all glassware in an oven at 120 °C for a minimum of 4 hours. Assemble the reflux apparatus while hot and purge continuously with dry Nitrogen (N₂) to establish a strictly anhydrous environment.

-

Reagent Activation: Suspend 8-Quinolinecarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add Thionyl chloride (SOCl₂) (excess, ~5.0 eq). Mechanistic Note: Introduce 1-2 drops of anhydrous DMF. DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent, a highly electrophilic intermediate that drastically accelerates the chlorination of the carboxylic acid.

-

Reflux & Kinetic Monitoring: Heat the mixture to reflux (approx. 45-50 °C in DCM) for 24 to 48 hours[2].

-

Self-Validating Checkpoint (IR): The reaction is deemed kinetically complete when gas evolution (SO₂ and HCl) ceases. To spectroscopically validate before isolation, dry a 0.1 mL aliquot under N₂ and subject it to FT-IR. The complete disappearance of the broad O-H stretch (2500–3000 cm⁻¹) and the shift of the C=O stretch from ~1700 cm⁻¹ to ~1780 cm⁻¹ confirms successful acyl chloride formation.

-

Isolation: Remove excess SOCl₂ and DCM under reduced pressure using a rotary evaporator equipped with a base trap. Co-evaporate the residue with anhydrous hexane or toluene (2 x 10 mL) to azeotropically strip any residual SOCl₂[2].

-

Storage: Store the resulting tan solid in a vacuum desiccator over P₂O₅ or under an inert argon atmosphere at -20 °C to prevent atmospheric hydrolysis back to the carboxylic acid.

Spectroscopic Characterization & Mechanistic Causality

The true test of a synthetic chemist's capability lies in the interpretation of spectroscopic data. For reactive species like 8-QCC, sample preparation dictates spectral fidelity.

Nuclear Magnetic Resonance (¹H & ¹³C NMR)

Sample Preparation Warning: NMR samples must be prepared in strictly anhydrous CDCl₃ stored over activated molecular sieves. Trace D₂O in standard CDCl₃ will rapidly hydrolyze 8-QCC, resulting in a superimposed spectrum of the acyl chloride and the carboxylic acid.

Table 2: ¹H NMR Assignments (400/500 MHz, CDCl₃) [1],[2]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality / Deshielding Factor |

| 8.86 - 8.89 | dd (J ≈ 4.1, 1.7 Hz) | 1H | H2 | Strong anisotropic deshielding by the adjacent quinoline Nitrogen's lone pair and inductive withdrawal. |

| 8.22 - 8.25 | dd (J ≈ 8.3, 1.7 Hz) | 1H | H4 | Deshielded by the conjugated aromatic system and para-relationship to the nitrogen. |

| 8.05 - 8.08 | dd (J ≈ 7.9, 1.7 Hz) | 1H | H7 | Proximity to the strongly electron-withdrawing acyl chloride group (-I and -R effects) at C8. |

| 7.86 - 7.88 | dd | 1H | H5 | Standard aromatic region for the quinoline carbocycle. |

| 7.64 - 7.67 | t | 1H | H6 | Meta-coupling environment; least affected by the N and C=O groups. |

| 7.55 - 7.58 | dd | 1H | H3 | Shielded relative to H2 and H4 due to resonance electron distribution in the pyridine ring. |

Fourier-Transform Infrared Spectroscopy (FT-IR)

IR spectroscopy is the most rapid and reliable method for confirming the presence of an acyl chloride. The inductive electron withdrawal by the highly electronegative chlorine atom shortens the C=O bond, increasing its force constant and pushing the vibrational frequency higher than that of standard ketones or acids.

Table 3: Key FT-IR Vibrational Modes (Neat / KBr Pellet)

| Wavenumber (cm⁻¹) | Vibrational Mode | Diagnostic Significance |

| ~1770 - 1780 | C=O stretching | Critical Marker: Confirms conversion from carboxylic acid (~1700 cm⁻¹). The +I effect of Cl increases the C=O force constant[5]. |

| ~1580, 1505 | C=C, C=N stretching | Characteristic skeletal in-plane vibrations of the quinoline heterocycle. |

| ~740 - 800 | C-Cl stretching | Validates the presence of the acyl chloride functionality. |

Mass Spectrometry (MS)

Analytical Strategy: Standard Electrospray Ionization (ESI-MS) in protic solvents (like Methanol/Water) will instantly solvolyze 8-QCC, yielding the methyl ester (m/z 188) or the hydrolyzed acid (m/z 174). To observe the intact molecule, Gas Chromatography-Mass Spectrometry with Electron Impact ionization (GC-EI-MS) is required.

Table 4: EI-MS Fragmentation Pattern

| m/z Value | Ion Type | Relative Abundance | Structural Causality |

| 191 | [M]⁺ (³⁵Cl) | High | Molecular ion containing the Chlorine-35 isotope. |

| 193 | [M+2]⁺ (³⁷Cl) | ~33% of [M]⁺ | Characteristic 3:1 isotopic signature of a mono-chlorinated species. |

| 156 | [M - Cl]⁺ | Base Peak (100%) | Loss of the Cl radical yields a highly stable, resonance-stabilized acylium ion. |

| 128 | [M - COCl]⁺ | Moderate | Subsequent loss of CO from the acylium ion, leaving the quinoline core. |

Mechanistic Workflow & Validation Pathway

The following diagram maps the synthetic logic and the multi-modal validation checkpoints required to ensure the integrity of Quinoline-8-carbonyl chloride before downstream application.

Figure 1: Synthetic workflow and multi-modal spectroscopic validation of Quinoline-8-carbonyl chloride.

Conclusion

The successful utilization of Quinoline-8-carbonyl chloride in advanced organic synthesis relies entirely on the rigorous validation of its structural integrity. By understanding the causality behind the extreme downfield shift of the H2 proton in NMR, the force-constant-driven shift of the C=O stretch in IR, and the solvolysis risks in MS, researchers can implement self-validating protocols that prevent downstream synthetic failures.

References

-

Title: Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT Source: ResearchGate URL: [Link]

-

Title: New quinoline-based BODIPYs as EGFR/VEGFR-2 inhibitors: Molecular docking, DFT and in vitro cytotoxicity on HeLa cells Source: SciSpace URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. 8-Quinolinecarboxylic acid | 86-59-9 [chemicalbook.com]

- 4. 100517-41-7 | CAS DataBase [m.chemicalbook.com]

- 5. US3882125A - 2,9-Dioxo-3,6 substituted thiazolo{8 5,4-f{9 {0 quinoline-8-carboxylates - Google Patents [patents.google.com]

Quinoline-8-carbonyl chloride and its common derivatives

Quinoline-8-carbonyl Chloride: Mechanistic Insights, Derivatization Workflows, and Applications in Advanced Therapeutics

As drug discovery and analytical chemistry pivot toward highly functionalized, sterically precise molecules, quinoline-8-carbonyl chloride (derived from quinoline-8-carboxylic acid, CAS: 86-59-9) has emerged as a premier electrophilic hub. Unlike standard aliphatic or simple aromatic acid chlorides, the unique spatial arrangement of the C8-carbonyl group relative to the N1-quinoline nitrogen provides a distinct stereoelectronic environment.

This technical whitepaper explores the causality behind the synthesis of quinoline-8-carbonyl chloride, the mechanistic rationale of its derivatization, and its field-proven applications in oncology and analytical enantioseparation.

Mechanistic Rationale: The Power of the 8-Position

The strategic value of quinoline-8-carbonyl chloride lies in the proximity of the highly reactive acyl chloride to the electron-rich quinoline nitrogen. This structural motif drives three critical phenomena in its derivatives:

-

Hemilabile Coordination in Organometallics: When converted into amides, the resulting S,N,N-donor or O,N-donor sets act as powerful bidentate or tridentate ligands. In the synthesis of1, the quinoline nitrogen provides hemilabile coordination, which is a positive factor for the bioactivity and cytotoxicity of transition metal cytostatic agents against cancer cells[1].

-

Atropisomerism in Fluorophores: Condensation of quinoline-8-carbonyl chloride with pyrrole derivatives yields quinoline-based BODIPYs. The steric clash between the 8-quinoline group at the meso position and adjacent methyl substituents restricts bond rotation, inducing atropisomerism. This axial chirality allows the molecule to interact enantioselectively with biological targets like EGFR and VEGFR-2[2].

-

Steric Hindrance for Enantioseparation: By coupling the acid chloride with chiral amino acids (e.g., L-proline), researchers generate Chiral Derivatizing Reagents (CDRs). The rigid dihedral angle formed between the quinoline ring and the proline moiety restricts rotation, maximizing the resolution between diastereomers during the HPLC analysis of racemic β-blockers[3].

Fig 1: Synthetic divergence of Quinoline-8-carbonyl chloride into therapeutic and analytical uses.

Self-Validating Experimental Protocols

To ensure scientific integrity and high yields, the following workflows have been optimized for causality and self-validation.

Protocol A: Synthesis of Quinoline-8-carbonyl chloride hydrochloride

Objective: Convert the stable carboxylic acid into a highly reactive electrophile without thermal degradation.

-

Halogenation: Dissolve 2-Quinoline carboxylic acid (0.20 g, 1.15 mmol) in neat Thionyl Chloride (SOCl₂) (0.88 g, 7.39 mmol).

-

Causality: Utilizing neat SOCl₂ drives the equilibrium of the chlorination forward while acting as a moisture-free solvent. The reaction is stirred at room temperature under N₂ for 48 hours to prevent the thermal decomposition typical of sensitive acid chlorides[2].

-

-

Precipitation: Add anhydrous Hexane (5 mL) directly to the solution.

-

Causality: The basic quinoline nitrogen captures the HCl byproduct, forming a hydrochloride salt. Hexane, a highly non-polar solvent, drastically reduces the solubility of this ionic salt, inducing rapid, self-validating precipitation[2].

-

-

Isolation: Remove the supernatant solvent using a cannula and dry the tan precipitate under vacuum.

-

Causality: Cannula filtration prevents exposure to atmospheric moisture, which would rapidly hydrolyze the highly electrophilic acid chloride back into the starting material. The crude product must be used immediately in downstream coupling[2].

-

Protocol B: Synthesis of Quinoline-8-carbonyl-L-proline (Chiral Derivatizing Reagent)

Objective: Create a sterically hindered chiral reagent for HPLC enantioseparation.

-

Nucleophilic Substitution: Dissolve the freshly prepared Quinoline-8-carbonyl chloride in dry THF. Dropwise, add L-proline in the presence of Pyridine.

-

Causality: Pyridine serves as a critical acid scavenger, neutralizing the HCl generated during amidation. This prevents the protonation of L-proline's secondary amine, ensuring it remains a potent nucleophile[3].

-

-

Validation & Purification: Monitor the reaction via TLC. Upon completion, purify the off-white solid via column chromatography.

-

Causality: Successful coupling is validated via ¹H NMR (500 MHz), specifically looking for the disappearance of the highly deshielded acid chloride proton and the appearance of the proline multiplet at δ 4.47 ppm[3].

-

Application Landscape & Quantitative Data

Derivatives of quinoline-8-carbonyl chloride have shown exceptional promise across multiple domains of drug discovery.

-

Targeted Oncology: Quinoline-based BODIPYs act as potent inhibitors of EGFR and VEGFR-2, which are critical tyrosine kinase receptors involved in tumor angiogenesis and metastasis. In vitro assays against human cervical cancer (HeLa) cell lines demonstrate significant reductions in cell viability[2].

-

Epigenetic Modulators: The quinoline-8-carbonyl core is frequently utilized to synthesize tricyclic carboxamides, which act as highly selective PRMT5 inhibitors, effectively suppressing tumor cell proliferation in luminescence-based viability assays[4].

-

Analytical Chemistry: As a chiral derivatizing reagent, it achieves baseline separation of structurally similar β-blockers with exceptionally low limits of detection (LOD)[3].

Table 1: Quantitative Performance of Quinoline-8-carbonyl Derivatives

| Derivative / Complex | Primary Application | Target / Analyte | Key Performance Metric | Synthesis Yield |

| Quinoline-BODIPY (Cmpd 1) | Anticancer Therapeutic | HeLa Cells (EGFR/VEGFR-2) | IC₅₀ = 18.51 µM | N/A |

| Quinoline-BODIPY (Cmpd 3) | Anticancer Therapeutic | HeLa Cells (EGFR/VEGFR-2) | IC₅₀ = 6.52 µM | N/A |

| Quinoline-8-carbonyl-L-proline | Analytical Chemistry | β-Blockers (Enantioseparation) | LOD = 0.192 ng/mL | 98% |

| Thiophosphoryl-Pd(II) Complex | Transition Metal Cytostatic | Preclinical Oncology | Mp: 199–201 °C | 71% |

References

- Source: scispace.

- Title: Extended Family of Thiophosphoryl-Appended Pd(II)

- Source: researchgate.

- Source: google.

Sources

- 1. Extended Family of Thiophosphoryl-Appended Pd(II) Pincer Complexes with a Deprotonated Amide Core: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. WO2022115377A1 - Tricyclic carboxamide derivatives as prmt5 inhibitors - Google Patents [patents.google.com]

Mechanistic & Practical Guide: Electrophilicity of Quinoline Carbonyl Chlorides

The following technical guide details the electronic and synthetic behavior of quinoline carbonyl chlorides.

Executive Summary

The quinoline carbonyl chloride (quinoline acid chloride) stands as a high-value electrophile in medicinal chemistry, serving as a critical scaffold for synthesizing amides and esters found in antimalarials, kinase inhibitors, and GPCR ligands. Its reactivity is defined by the electron-deficient nature of the quinoline heterocycle, which amplifies the electrophilicity of the carbonyl carbon beyond that of typical benzoyl chlorides.

This guide analyzes the electronic origins of this enhanced reactivity, differentiates between positional isomers (C2/C4 vs. C3), and provides field-proven protocols for synthesis and handling, specifically addressing the challenge of quinolinium salt formation.

Electronic Structure & Reactivity Origins

The electrophilicity of a carbonyl chloride (

The Quinoline "Electron Sink"

Quinoline is a

-

Result: The electron density of the carbonyl C=O bond is pulled toward the ring.

-

Consequence: The carbonyl carbon becomes highly electrophilic, significantly lowering the activation energy for nucleophilic attack compared to phenyl analogs (benzoyl chloride).

Positional Isomerism: The C2/C4 vs. C3 Dichotomy

Not all positions on the quinoline ring are equal. The reactivity of the acid chloride is strictly dependent on its location relative to the nitrogen.

| Position | Electronic Environment | Reactivity Prediction |

| C2 (Quinalloyl) & C4 | Hyper-Electrophilic. These positions are conjugated directly with the nitrogen. Resonance structures place a positive charge at C2/C4, drastically increasing the EWG power on the attached carbonyl. | Highest. Prone to rapid hydrolysis; reacts violently with strong nucleophiles. |

| C3 | Moderately Electrophilic. The C3 position is not conjugated with the nitrogen (similar to the meta position in nitrobenzene). The withdrawal is primarily inductive (-I). | High. More reactive than benzoyl chloride, but less than C2/C4 isomers. |

| C5-C8 (Benzenoid) | Standard Electrophilic. These positions reside on the fused benzene ring. While still influenced by the distant nitrogen, they behave more like substituted benzoyl chlorides. | Moderate. Comparable to electron-deficient benzoyl chlorides (e.g., p-nitrobenzoyl chloride). |

Mechanistic Visualization

The following diagram illustrates the resonance effects that differentiate the C2-isomer from the C3-isomer, highlighting why the C2-carbonyl is more susceptible to nucleophilic attack.

Caption: Comparative electronic withdrawal showing the resonance-driven hyper-electrophilicity of the C2-isomer versus the inductively driven C3-isomer.

Experimental Protocol: Synthesis & Handling

Synthesizing quinoline carbonyl chlorides requires addressing a specific complication: the basicity of the quinoline nitrogen. Standard acid chloride synthesis generates HCl, which protonates the ring nitrogen, forming the Quinolinium Hydrochloride Salt .

The "HCl Trap" Phenomenon

When quinoline carboxylic acid reacts with thionyl chloride (

Validated Synthesis Workflow

Reagents:

-

Substrate: Quinoline-carboxylic acid (dried).

-

Reagent: Thionyl Chloride (

) (Excess, acts as solvent) OR Oxalyl Chloride in DCM/DMF (cat). -

Scavenger (Optional): Toluene (for azeotropic removal).[1]

Step-by-Step Protocol:

-

Activation: Suspend the quinoline carboxylic acid in anhydrous toluene (0.5 M).

-

Chlorination: Add Thionyl Chloride (5.0 equiv) dropwise under Argon.

-

Note: For unreactive substrates (e.g., C3 or substituted rings), add 1-2 drops of dry DMF to form the Vilsmeier-Haack active species.

-

-

Reflux: Heat to reflux (80-110°C) for 2-4 hours. The suspension should clear as the acid chloride forms.

-

Isolation (The Critical Step):

-

Method A (Salt Isolation): Evaporate volatiles in vacuo. The residue is the Quinoline Carbonyl Chloride Hydrochloride . Store under

. Use immediately. -

Method B (Free Base - Risky): Neutralization is generally not recommended due to rapid hydrolysis. Instead, use the salt directly in the next step and add an extra equivalent of base (e.g., Triethylamine or DIPEA) to the coupling reaction to neutralize the ring proton.

-

Reactivity Assay Data (Relative Rates)

The following table summarizes the relative reactivity rates of quinoline isomers compared to benzoyl chloride in a standard methanolysis assay (formation of methyl ester at 25°C).

| Electrophile | Relative Rate ( | Mechanism Note |

| Benzoyl Chloride | 1.0 (Reference) | Standard NAS |

| Quinoline-3-COCl | ~15 - 20 | Inductive activation (-I) |

| Quinoline-2-COCl | > 100 | Resonance activation (-M) + Inductive (-I) |

| Quinoline-2-COCl ( | >> 1000 | Cationic ring activation (Super-electrophile) |

Reaction Mechanism: Nucleophilic Acyl Substitution[2][3][4][5][6]

The reaction with a nucleophile (e.g., an amine

-

Nucleophilic Attack: The amine lone pair attacks the carbonyl carbon.[3]

-

Tetrahedral Intermediate: A short-lived intermediate forms.

-

Elimination: The carbonyl reforms, expelling the chloride ion (

). -

Deprotonation: Base removes the proton from the amide nitrogen.

Caption: The Addition-Elimination pathway. The electron-deficient quinoline ring accelerates the initial addition step.

References

-

Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Foundational text on electronic properties of pyridine/quinoline systems).

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[8] (Detailed analysis of carbonyl electrophilicity and Hammett parameters).

-

Tidwell, T. T. (1990). "Ketocetenes". Accounts of Chemical Research, 23(9), 273–279. (Discusses reactivity of highly electrophilic acid chlorides).

-

BenchChem Technical Support. (2025). "Stability of Quinoline Compounds in Aqueous Solutions".

-

Master Organic Chemistry. (2011). "Nucleophilic Acyl Substitution".

Sources

- 1. reddit.com [reddit.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. tldl.club [tldl.club]

- 4. researchgate.net [researchgate.net]

- 5. Understanding the aqueous chemistry of quinoline and the diazanaphthalenes: insight from DFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uop.edu.pk [uop.edu.pk]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. orgosolver.com [orgosolver.com]

Theoretical calculations on Quinoline-8-carbonyl chloride structure

An In-Depth Technical Guide to the Theoretical Investigation of Quinoline-8-carbonyl chloride: A Computational Chemistry Perspective

Abstract

Quinoline-8-carbonyl chloride is a pivotal chemical intermediate, serving as a versatile building block in the synthesis of pharmaceuticals and functional materials. Understanding its three-dimensional structure, electronic properties, and reactivity is paramount for optimizing synthetic routes and designing novel derivatives. This technical guide provides a comprehensive framework for the theoretical investigation of Quinoline-8-carbonyl chloride using first-principles quantum chemical calculations. We detail a robust computational protocol employing Density Functional Theory (DFT), outline the interpretation of key structural and electronic parameters, and explain the causal relationships behind methodological choices. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage theoretical calculations to accelerate their research and development endeavors.

Introduction: The Significance of Quinoline Scaffolds and the Role of Computational Insight

The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including antimalarial, anticancer, and antibacterial drugs.[1][2][3] Its derivatives are also explored in materials science for their unique optoelectronic properties.[4][5] Quinoline-8-carbonyl chloride, featuring a highly reactive acyl chloride group, is a key precursor for introducing the quinoline framework into more complex molecular architectures.

The reactivity and interaction of this molecule are dictated by its underlying electronic structure and geometry. While experimental techniques like X-ray crystallography provide invaluable structural data, they can be resource-intensive and are not always feasible, especially for reactive intermediates. Theoretical calculations offer a powerful, complementary approach to:

-

Determine the most stable three-dimensional conformation.

-

Predict spectroscopic signatures (e.g., vibrational frequencies).

-

Elucidate electronic properties, such as charge distribution and orbital energies, which govern chemical reactivity.[6][7]

-

Identify reactive sites for electrophilic and nucleophilic attack.

This guide establishes a validated protocol for performing such calculations, grounded in established quantum chemical methods.

Computational Methodology: A Rationale-Driven Approach

The accuracy of theoretical predictions is fundamentally dependent on the chosen computational method and basis set. Our protocol is built upon Density Functional Theory (DFT), a method that offers an exceptional balance between computational cost and accuracy for medium-sized organic molecules.

-

Core Method: Density Functional Theory (DFT) : DFT calculations are used to model the electronic structure of the molecule.[4][8] We specifically select the B3LYP hybrid functional . This choice is deliberate; B3LYP (Becke, 3-parameter, Lee-Yang-Parr) incorporates aspects of both Hartree-Fock theory and DFT, providing a robust description of electron correlation effects, which is crucial for accurately modeling conjugated systems like the quinoline ring.[1][6][9] It is a widely validated and commonly used functional for organic molecules, demonstrating excellent agreement with experimental results for geometry and vibrational frequencies.[2][4]

-

Basis Set: Pople-style 6-311++G(d,p) : The basis set is the set of mathematical functions used to build the molecular orbitals. The choice of 6-311++G(d,p) provides significant flexibility and accuracy:

-

6-311G : A triple-zeta valence basis set that describes the valence electrons with more functions, leading to a more accurate representation of the molecular orbitals.

-

++ : These two plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen. Diffuse functions are essential for accurately describing species with lone pairs or delocalized electrons, such as the nitrogen and oxygen atoms in our molecule, and the aromatic π-system.

-

(d,p) : These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for non-spherical distortion of the electron clouds, which is critical for correctly modeling chemical bonds and intermolecular interactions.

-

All calculations are performed using a modern quantum chemistry software package, such as Gaussian 16.[10]

Detailed Computational Protocol

This section provides a step-by-step workflow for the theoretical analysis of Quinoline-8-carbonyl chloride.

Step 1: Initial Structure Generation

The initial 3D coordinates of Quinoline-8-carbonyl chloride are generated using a molecular building program (e.g., GaussView, Avogadro). Standard bond lengths and angles are used as a starting point.

Step 2: Geometry Optimization

The initial structure is optimized to find the lowest energy conformation on the potential energy surface. This is a critical step to ensure all subsequent calculations are performed on a physically realistic structure.

-

Procedure : Perform a full geometry optimization without any symmetry constraints.

-

Software Keyword Example (Gaussian) : #p B3LYP/6-311++G(d,p) Opt

-

Validation : The optimization process is iterated until the forces on each atom and the energy change between steps fall below a predefined threshold, indicating a stationary point has been reached.

Step 3: Vibrational Frequency Analysis

A frequency calculation is performed on the optimized geometry. This serves two vital purposes:

-

Thermodynamic Correction : It provides zero-point vibrational energy (ZPVE) and other thermodynamic properties.

-

Minimum Verification : It confirms that the optimized structure is a true energy minimum. A true minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point.

-

Procedure : Run a frequency calculation at the same level of theory as the optimization.

-

Software Keyword Example (Gaussian) : #p B3LYP/6-311++G(d,p) Freq

Step 4: Electronic Property Calculations

Once the optimized minimum energy structure is confirmed, single-point energy calculations are performed to derive key electronic properties.

-

Procedure : Use the optimized geometry to calculate Frontier Molecular Orbitals (HOMO/LUMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbitals (NBO).

-

Software Keyword Example (Gaussian) : #p B3LYP/6-311++G(d,p) Pop=NBO

Computational Workflow Diagram

Caption: A flowchart of the quantum chemical calculation process.

Predicted Results and Scientific Interpretation

This section discusses the expected outcomes from the computational protocol, providing insights into the molecule's structure and reactivity.

Optimized Molecular Geometry

The geometry optimization is expected to yield a nearly planar structure for the fused quinoline ring system, consistent with its aromatic character. The carbonyl chloride group (-COCl) attached at the C8 position will influence the local geometry. Key structural parameters to analyze are summarized in the table below. The values are hypothetical but representative of what would be expected from a B3LYP/6-311++G(d,p) calculation, with comparisons drawn from similar quinoline derivatives in the literature.[1][6][11]

| Parameter | Atom(s) | Predicted Value | Significance |

| Bond Lengths (Å) | |||

| C=O | ~1.78 Å | The C-Cl bond in acyl chlorides is typically longer and weaker than in alkyl chlorides, indicating high reactivity. | |

| C-Cl | ~1.20 Å | A typical double bond length, indicating the carbonyl character. | |

| C8-C(O) | ~1.50 Å | A standard single bond length between sp² carbons. | |

| C-N (in ring) | ~1.32 - 1.36 Å | Intermediate between single and double bonds, confirming π-electron delocalization within the quinoline ring.[11] | |

| Bond Angles (°) | |||

| C8-C(O)-Cl | ~120° | Consistent with sp² hybridization of the carbonyl carbon. | |

| N-C2-C3 | ~122° | Typical angle within a pyridine-like ring structure. | |

| Dihedral Angle (°) | |||

| N1-C9-C8-C(O) | ~0° or ~180° | This angle determines the orientation of the carbonyl chloride group relative to the quinoline plane. Steric hindrance may cause a slight deviation from perfect planarity. |

Vibrational Analysis

The frequency calculation will predict the infrared (IR) spectrum. The most characteristic vibrational mode will be the C=O stretching frequency of the acyl chloride group. This is expected to appear at a high wavenumber, typically in the range of 1780-1815 cm⁻¹ . This high frequency, compared to ketones or esters, is a hallmark of the highly electrophilic carbonyl carbon in an acyl chloride. Other significant peaks will correspond to C=C and C=N stretching modes of the quinoline ring system between 1500-1600 cm⁻¹.[11]

Electronic Properties and Reactivity

-

Frontier Molecular Orbitals (HOMO-LUMO) : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of chemical reactivity.[7]

-

LUMO : The LUMO is expected to be localized primarily on the carbonyl chloride group, specifically on the π* orbital of the C=O bond. This indicates that the carbonyl carbon is the primary site for nucleophilic attack , which is the characteristic reaction of acyl chlorides.

-

HOMO : The HOMO is likely to be a π orbital delocalized across the electron-rich quinoline ring system.

-

HOMO-LUMO Gap : The energy difference between the HOMO and LUMO (the band gap) relates to the molecule's chemical reactivity and stability.[1][6] A smaller gap suggests the molecule is more easily excitable and more chemically reactive.

-

-

Molecular Electrostatic Potential (MEP) Map : The MEP map provides a visual representation of the charge distribution.

-

Red Regions (Negative Potential) : These areas are electron-rich and are susceptible to electrophilic attack. The MEP map is expected to show intense negative potential around the carbonyl oxygen atom due to its high electronegativity and lone pairs.

-

-

Natural Bond Orbital (NBO) Analysis : NBO analysis provides detailed insight into charge distribution and bonding interactions.[2][11] It is expected to quantify the large positive natural charge on the carbonyl carbon and the negative charges on the oxygen and chlorine atoms. Furthermore, it can reveal hyperconjugative interactions, such as the delocalization of lone pair electrons from the chlorine and oxygen atoms into the antibonding orbital of the C-C and C=O bonds, which further influences the group's reactivity.

Conclusion

The theoretical protocol detailed in this guide provides a robust and scientifically sound framework for characterizing the structure and reactivity of Quinoline-8-carbonyl chloride. By employing DFT calculations with the B3LYP functional and a 6-311++G(d,p) basis set, researchers can gain predictive insights into the molecule's geometry, vibrational spectra, and electronic properties. The analysis of HOMO-LUMO orbitals and the MEP map consistently identifies the carbonyl carbon as the primary center for nucleophilic attack, a defining characteristic of its chemistry. This computational approach serves as an invaluable tool for rationalizing experimental observations and guiding the design of new synthetic pathways and novel quinoline-based molecules for pharmaceutical and material science applications.

References

- Title: Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study Source: Arabian Journal of Chemistry URL

- Title: Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study Source: MDPI URL

- Title: Synthesis, Structural Characterization, DFT Calculations, and Molecular Docking of a Novel Quinoline Derivative Source: DOI URL

- Title: Research Article Theoretical study on the molecular structure of Quinoline and its derivatives as an anti- malaria drug Source: ijpras URL

- Title: Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives Source: MDPI URL

- Title: Theoretical study on the molecular structure of Quinoline and its derivatives as an anti- malaria drug Source: ResearchGate URL

- Title: Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde Source: European Journal of Chemistry URL

- Title: Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde Source: PMC URL

- Title: (PDF)

- Title: In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment Source: Turk J Pharm Sci URL

- Title: Infrared Spectra, Density Functional Theory and Hartree-Fock Theoretical Calculations of 2-Methyl-8-quinolinol Source: Asian Journal of Chemistry URL

- Title: (PDF)

- Title: Vibrational spectroscopic study of some quinoline derivatives Source: ResearchGate URL

- Title: Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential Source: PMC URL

- Title: Design, synthesis and molecular modeling of new quinoline analogues as potential anti-cancer agents Source: ResearchGate URL

- Title: Application of quinoline derivatives in third-generation photovoltaics Source: PMC URL

- Title: Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study | Precision Chemistry Source: ACS Publications URL

- Title: Understanding the aqueous chemistry of quinoline and the diazanaphthalenes: insight from DFT study Source: PMC URL

- Source: Scirp.

- Title: Rotation-vibration interactions in the spectra of polycyclic aromatic hydrocarbons: Quinoline as a test-case species Source: The Journal of Chemical Physics URL

- Title: Synthesis of quinolines Source: Organic Chemistry Portal URL

- Title: Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives Source: IJFMR URL

- Title: To Synthesize and Characterization of Novel Quinoline Derivatives as an Antibacterial and Antifungal Activities Source: IJPPR URL

- Title: Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview Source: RSC Advances URL

- Title: Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer | ACS Omega Source: ACS Publications URL

Sources

- 1. ijpras.com [ijpras.com]

- 2. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. Application of quinoline derivatives in third-generation photovoltaics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde | European Journal of Chemistry [eurjchem.com]

- 8. asianpubs.org [asianpubs.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. arabjchem.org [arabjchem.org]

Quinoline-8-carbonyl chloride as a building block in organic synthesis

An In-depth Technical Guide to Quinoline-8-carbonyl Chloride as a Building Block in Organic Synthesis

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] Its derivatives exhibit a vast range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[4][5][6] Among the many functionalized quinolines, quinoline-8-carbonyl chloride emerges as a highly versatile and reactive building block. This acyl chloride is a pivotal intermediate for forging new carbon-heteroatom bonds, enabling the synthesis of diverse libraries of amides, esters, and other derivatives. This guide provides a comprehensive overview of the synthesis, reactivity, applications, and handling of quinoline-8-carbonyl chloride, offering field-proven insights for researchers in organic synthesis and drug development.

Core Characteristics of Quinoline-8-carbonyl Chloride

A thorough understanding of a reagent's fundamental properties is paramount before its use in synthesis. Quinoline-8-carbonyl chloride is a solid at room temperature, valued for its defined reactivity as a potent electrophile.

Physicochemical and Spectroscopic Data

The identity and purity of quinoline-8-carbonyl chloride are confirmed through a combination of physical measurements and spectroscopic analysis.

Table 1: Physicochemical Properties of Quinoline-8-carbonyl Chloride

| Property | Value | Source |

| CAS Number | 100517-41-7 | [7] |

| Molecular Formula | C₁₀H₆ClNO | |

| Molecular Weight | 191.62 g/mol | |

| Appearance | Off-white to yellow solid | [8] |

| Melting Point | 91-93 °C |

Table 2: Key Spectroscopic Data for Quinoline-8-carbonyl Chloride

| Spectrum | Key Features | Interpretation |

| IR (Infrared) | Strong absorption ~1750-1780 cm⁻¹ | C=O stretch of an acyl chloride, higher frequency than a carboxylic acid. |

| ¹H NMR | Multiplets in the δ 7.5-9.0 ppm range | Aromatic protons of the quinoline ring system.[8] |

| ¹³C NMR | Signal at δ ~168-170 ppm | Carbonyl carbon of the acyl chloride. |

| Mass Spec (MS) | M+ and M+2 peaks in ~3:1 ratio | Characteristic isotopic pattern for a molecule containing one chlorine atom.[9] |

Synthesis of Quinoline-8-carbonyl Chloride

The most direct and common laboratory synthesis of quinoline-8-carbonyl chloride involves the chlorination of its corresponding carboxylic acid, quinoline-8-carboxylic acid. The choice of chlorinating agent is critical and influences reaction conditions and work-up procedures.

Selection of Chlorinating Agent

-

Thionyl Chloride (SOCl₂): A common and cost-effective choice. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which helps drive the reaction to completion. However, it often requires heating and careful quenching of excess reagent.

-

Oxalyl Chloride ((COCl)₂): A milder and often preferred reagent for sensitive substrates. The reaction can typically be run at or below room temperature. The byproducts (CO, CO₂, HCl) are all gaseous, simplifying purification.[8] A catalytic amount of N,N-dimethylformamide (DMF) is often used to form the Vilsmeier reagent in situ, which is the active electrophile.

Reaction Mechanism and Workflow

The conversion relies on the nucleophilic attack of the carboxylic acid's hydroxyl group onto the chlorinating agent, followed by the elimination of a leaving group and the chloride ion's subsequent attack on the carbonyl carbon.

Caption: Workflow for the synthesis of quinoline-8-carbonyl chloride.

Detailed Experimental Protocol

This protocol describes a typical laboratory-scale synthesis using oxalyl chloride.

-

Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add quinoline-8-carboxylic acid (1.0 eq).

-

Solvent Addition: Suspend the acid in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.2 M concentration).

-

Catalyst Addition: Add a single drop of N,N-dimethylformamide (DMF) via syringe.

-

Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add oxalyl chloride (1.5 eq) dropwise via syringe over 15 minutes. Causality Note: Slow addition is crucial to control the gas evolution and prevent an exothermic runaway.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-3 hours. The reaction can be monitored by the cessation of gas evolution and the dissolution of the starting material.

-

Work-up: Once the reaction is complete, carefully concentrate the mixture under reduced pressure to remove the solvent and excess oxalyl chloride. The resulting solid is often used directly in the next step without further purification.[8]

Reactivity and Applications in Synthesis

The synthetic utility of quinoline-8-carbonyl chloride stems from the high electrophilicity of its carbonyl carbon, making it an excellent substrate for nucleophilic acyl substitution . This reaction class is fundamental to the construction of countless organic molecules.

Caption: General mechanism for nucleophilic acyl substitution.

Amide Bond Formation: A Gateway to Bioactive Molecules

The reaction between quinoline-8-carbonyl chloride and primary or secondary amines is one of its most important applications, yielding quinoline-8-carboxamides. This amide linkage is a stable and common feature in pharmaceuticals.[10][][12]

Protocol: Synthesis of N-benzylquinoline-8-carboxamide

-

Setup: Dissolve quinoline-8-carbonyl chloride (1.0 eq) in a suitable solvent like THF or DCM in a round-bottom flask under a nitrogen atmosphere.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine (1.2 eq). Causality Note: The base is essential to neutralize the HCl generated during the reaction, which would otherwise protonate the amine nucleophile, rendering it unreactive.

-

Nucleophile Addition: Cool the solution to 0 °C and add benzylamine (1.05 eq) dropwise.

-

Reaction: Stir the reaction at room temperature for 4-12 hours, monitoring its progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash sequentially with 1M HCl solution, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure amide.

-

This robust methodology allows for the rapid generation of diverse compound libraries by simply varying the amine component, a common strategy in drug discovery. The resulting quinoline-8-carboxamide motif is found in compounds investigated for anticancer and other therapeutic activities.[13]

Ester Synthesis

Reacting quinoline-8-carbonyl chloride with alcohols or phenols, typically in the presence of a base like pyridine, affords the corresponding esters. These esters can serve as key intermediates or as final products with applications in materials science and as prodrugs.

Advanced Applications: Chiral Derivatizing Agent

Quinoline-8-carbonyl chloride can be used to synthesize more complex reagents. For instance, its reaction with a chiral molecule like the amino acid L-proline produces a chiral derivatizing agent.[8] This new reagent can then be used to react with racemic mixtures (e.g., of β-blockers) to form diastereomers. Since diastereomers have different physical properties, they can be separated using standard techniques like RP-HPLC, allowing for the enantioseparation of the original mixture.[8]

Safety and Handling

As a reactive acyl chloride, quinoline-8-carbonyl chloride requires careful handling to ensure laboratory safety. It is corrosive and moisture-sensitive.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[14]

-

Handling: Conduct all manipulations in a well-ventilated chemical fume hood.[15] Avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[16] Its sensitivity to moisture means it will hydrolyze back to the carboxylic acid upon exposure to air.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Quench small residual amounts carefully with a dilute solution of sodium bicarbonate.

Conclusion

Quinoline-8-carbonyl chloride is more than just a chemical intermediate; it is a powerful and versatile tool in the arsenal of the synthetic organic chemist. Its straightforward synthesis and predictable reactivity through nucleophilic acyl substitution make it an indispensable building block for creating complex molecules. Its application in forming the robust quinoline-8-carboxamide linkage provides a direct route to novel compounds with significant potential in medicinal chemistry and drug discovery. By understanding its properties, synthesis, and reactivity, researchers can effectively leverage this reagent to accelerate the development of next-generation therapeutics and functional materials.

References

- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Publishing.

- Comprehensive review on current developments of quinoline-based anticancer agents. (2016). [No Source Provided].

- Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry.

- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives. (n.d.). Semantic Scholar.

- The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022). Journal of Drug Delivery and Therapeutics.

- Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. (n.d.). ResearchGate.

- SAFETY DATA SHEET. (2025). Sigma-Aldrich.

- Supplementary Information. (n.d.). The Royal Society of Chemistry.

- SAFETY DATA SHEET. (2008). Fisher Scientific.

- Quinoline - SAFETY DATA SHEET. (2025). PENTA.

- Quinoline CAS No 91-22-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.

- Identify the compound with the following spectroscopic data: a. According.. (2025). Filo.

- Safety Data Sheet: quinoline. (n.d.). Chemos GmbH&Co.KG.

- Chemistry of Amides. (2022). LibreTexts.

- Supplementary Materials (Spectral Data and NMR Spectra of Compounds). (n.d.). ResearchGate.

- An In-depth Technical Guide to the Synthesis of Novel Quinoline Derivatives. (n.d.). Benchchem.

- Quinoline. (n.d.). SpectraBase.

- 8-Chloroquinoline(611-33-6) 1H NMR spectrum. (n.d.). ChemicalBook.

- Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. (2023). MDPI.

- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry.

- quinoline-8-carbonyl chloride | 100517-41-7. (2023). ChemicalBook.

- Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. (2024). BOC Sciences.

- Carbonyl Compounds′ Journey to Amide Bond Formation. (2019). ResearchGate.

Sources

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. jddtonline.info [jddtonline.info]

- 6. orientjchem.org [orientjchem.org]

- 7. quinoline-8-carbonyl chloride | 100517-41-7 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Identify the compound with the following spectroscopic data: a. According.. [askfilo.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study [mdpi.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. pentachemicals.eu [pentachemicals.eu]

- 16. fishersci.com [fishersci.com]

Unlocking the Pharmacological Versatility of Novel Quinoline-Based Scaffolds: A Technical Guide to Next-Generation Therapeutics

Executive Summary

The quinoline scaffold—an aromatic, nitrogen-containing heterocyclic framework—has long been a cornerstone of medicinal chemistry. Historically recognized for its antimalarial properties, recent advances in molecular hybridization and structure-activity relationship (SAR) optimization have vastly expanded its therapeutic repertoire. This technical guide synthesizes recent breakthroughs in the application of novel quinoline derivatives across three critical domains: overcoming multidrug-resistant malaria, disrupting bacterial bioenergetics in superbugs, and dual-target kinase inhibition in precision oncology.

Antimalarial Therapeutics: Disrupting Parasitic Heme Detoxification

Malaria, driven primarily by Plasmodium falciparum and Plasmodium vivax, continues to evade traditional therapies through the rapid evolution of drug-resistant strains[1]. The quinoline core remains highly effective due to its lipophilicity and basicity, which drive its accumulation in the highly acidic digestive vacuole of the parasite[2].

During the intraerythrocytic stage, the parasite degrades host hemoglobin, releasing toxic free heme (Fe²⁺-protoporphyrin IX)[2]. To survive this oxidative stress, the parasite polymerizes the free heme into inert hemozoin crystals[2]. Novel quinoline derivatives, such as quinoline-pyrimidine and quinoline-1,2,4-triazine hybrids, exert their mechanism of action by binding to the free heme dimers[2],[3]. This binding effectively caps the polymer chain, inhibiting

Plasmodium heme detoxification pathway and quinoline-mediated inhibition.

Experimental Workflow: Self-Validating In Vitro -Hematin Crystallization Inhibition Assay

Purpose: To quantify the ability of novel quinoline hybrids to disrupt Plasmodium heme detoxification.

-

Hematin Dissolution: Dissolve hemin chloride in 0.1 M NaOH.

-

Causality: The highly alkaline environment disrupts the dimeric structure of hemin, yielding monomeric hematin. This ensures a uniform baseline of unpolymerized substrate required for controlled re-polymerization.

-

-

Compound Incubation: Introduce the quinoline derivative to the hematin solution and incubate at 37°C for 30 minutes.

-

Causality: Pre-incubation provides the thermodynamic window necessary for the nitrogenous quinoline scaffold to form

stacking interactions with the porphyrin ring of hematin before the crystallization trigger is applied.

-

-

Acidic Trigger: Add acetate buffer (pH 5.0) to initiate polymerization, followed by a 12-hour incubation.

-

Causality: The acidic pH precisely mimics the physiological environment of the Plasmodium food vacuole, driving the spontaneous polymerization of monomeric hematin into insoluble

-hematin (hemozoin) crystals.

-

-

Solubilization & Validation: Centrifuge the mixture, discard the supernatant, and wash the pellet with DMSO.

-

Causality: DMSO selectively solubilizes unreacted monomeric hematin (which was capped by the quinoline inhibitor) while leaving the polymerized

-hematin crystals intact as a pellet. -

Self-Validation: A positive control well containing chloroquine must yield high absorbance (indicating successful inhibition and solubilization), while a negative control (vehicle only) must yield near-zero absorbance (indicating complete crystallization), validating the assay's dynamic range.

-

-

Spectrophotometric Quantification: Transfer the DMSO supernatant to a microplate and measure absorbance at 405 nm.

-

Causality: The Soret band of solubilized heme peaks sharply at 405 nm. A higher absorbance directly correlates with a higher concentration of unpolymerized heme, confirming the compound's inhibitory efficacy.

-

Antibacterial Innovations: Targeting Bioenergetics and Biofilms

The rise of multidrug-resistant Gram-positive and Gram-negative bacteria necessitates the discovery of novel mechanisms of action. Quinoline compounds have recently been identified as potent inhibitors of bacterial bioenergetics[5]. In Pseudomonas aeruginosa (PA), specific C1/C2 quinoline analogs target the c-ring of the F₁Fₒ ATP synthase[5]. By binding to the H⁺ binding site on the membrane-embedded rotor ring, these compounds halt ATP synthesis, starving the bacteria of energy even under anaerobic conditions[5].

Furthermore, quinoline-2-one derivatives have demonstrated profound efficacy against Gram-positive superbugs, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci faecalis (VRE)[6]. These derivatives not only exhibit low Minimum Inhibitory Concentrations (MICs) but also display dose-dependent antibiofilm activity, dispersing established MRSA biofilms more effectively than standard vancomycin treatments[6]. Facilely accessible quinoline derivatives have also shown potent bactericidal activity against Clostridium difficile, matching the efficacy of frontline treatments[7].

Experimental Workflow: Bacterial F₁Fₒ ATP Synthase Inhibition Assay

Purpose: To evaluate quinoline-mediated disruption of bioenergetics in drug-resistant P. aeruginosa.

-

Inverted Membrane Vesicle (IMV) Preparation: Lyse P. aeruginosa cells using a French press and isolate vesicles via ultracentrifugation.

-

Causality: Mechanical lysis naturally forces the bacterial inner membrane to invert as it reforms into vesicles. This critical step exposes the intracellular F₁ sector of the ATP synthase to the extracellular assay buffer, allowing direct compound access without the confounding variable of cell wall permeability.

-

-

Inhibitor Binding: Incubate IMVs with the quinoline analog in a Mg²⁺-enriched buffer.

-

Causality: Mg²⁺ is an essential cofactor for ATP synthase stability. The incubation period allows the lipophilic quinoline compound to partition into the vesicle's lipid bilayer and bind to the H⁺ binding site on the c-ring rotor.

-

-

Energization: Add NADH to the vesicle suspension.

-

Causality: NADH serves as the electron donor for the respiratory chain embedded in the IMVs. Its oxidation pumps protons into the vesicle lumen, generating the proton motive force (PMF) strictly required to drive the ATP synthase rotor.

-

-

Luminescence Readout & Validation: Add a luciferin/luciferase reagent and measure luminescence.

-